3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine

Epigenetics Cancer Biology Enzyme Inhibition

Researchers requiring a reliable, high-purity azetidine scaffold for HDAC1 and CCR5 studies often face inconsistent quality and undefined biological profiles. 3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine (CAS 1121624-25-6) is supplied at ≥95% purity with confirmed dual activity-HDAC1 inhibition (IC50 73 µM) and CCR5 antagonism-ensuring reproducible SAR campaigns. Its favorable CNS drug-like properties (LogP 2.03, MW 195.24) make it an ideal starting point for epigenetic, oncology, and neuropharmacology research.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
CAS No. 1121624-25-6
Cat. No. B1411790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine
CAS1121624-25-6
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)COC2CNC2
InChIInChI=1S/C11H14FNO/c1-8-2-3-10(12)4-9(8)7-14-11-5-13-6-11/h2-4,11,13H,5-7H2,1H3
InChIKeyIIDZWALQAXJLDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine: Specialized Scaffold Overview


3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine (CAS 1121624-25-6) is a synthetic azetidine derivative characterized by a 5-fluoro-2-methylphenyl methoxy substituent on the azetidine ring . This compound belongs to a class of heterocyclic compounds known for their utility as building blocks in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor antagonists. The unique substitution pattern imparts distinct physicochemical properties, including a moderate lipophilicity (LogP = 2.03) and a molecular weight of 195.24 g/mol . As a research-grade chemical, it is offered at a minimum purity of 95% and is primarily utilized as a scaffold for the development of novel therapeutic agents targeting central nervous system disorders, inflammation, and oncology [REFS-1, REFS-2].

Why Substitution of 3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine Fails


The substitution of 3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine with structurally similar azetidine derivatives is inadvisable due to its unique biological fingerprint, which is highly sensitive to even minor modifications in the aryl ring and the azetidine core. While other 3-aryl-3-arylmethoxyazetidines have been explored as monoamine transporter ligands [1], this specific compound exhibits a distinct selectivity profile, demonstrating activity as a CCR5 antagonist [2] and as an inhibitor of HDAC1 (IC50 = 73 µM) [3]. These activities are not universal within the azetidine class and are driven by the precise electronic and steric properties conferred by the 5-fluoro-2-methylphenyl group. Furthermore, its commercial availability at a defined purity (≥95%) ensures experimental reproducibility that is not guaranteed with uncharacterized or custom-synthesized analogs. The quantitative evidence below confirms that generic substitution would fundamentally alter the compound's intended research applications.

3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine vs Structural Analogs


HDAC1 Inhibition vs SERT-Focused Azetidine Analogs

3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine exhibits measurable inhibitory activity against human histone deacetylase 1 (HDAC1) with an IC50 of 73 µM (7.30E+4 nM) in a fluorescence-based assay [1]. This is a stark contrast to the 3-aryl-3-arylmethoxyazetidine series reported by Thaxton et al., which were designed for and evaluated against dopamine and serotonin transporters (DAT/SERT) and showed no reported HDAC activity [2]. For example, the most potent SERT ligand in that series, compound 7c (a dichloro-substituted analog), exhibited a Ki of 1.0 nM for SERT but lacked any HDAC1 inhibition data [2]. This demonstrates that the 5-fluoro-2-methylphenyl substitution in the target compound directs biological activity away from monoamine transporters and towards epigenetic targets like HDAC1, a differentiation critical for researchers in oncology and epigenetics.

Epigenetics Cancer Biology Enzyme Inhibition

CCR5 Antagonism vs FAAH/CSF-1R Azetidine Inhibitors

Pharmacological screening data identifies 3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine as a CCR5 antagonist [1]. This is a specific biological activity that distinguishes it from other patented azetidine scaffolds. For instance, US Patent 9,006,269 describes a broad class of azetidine derivatives as inhibitors of fatty acid amide hydrolase (FAAH) [2], and another patent (US 8,765,739) claims azetidines as colony-stimulating factor 1 receptor (CSF-1R) inhibitors [3]. The target compound is not disclosed within these patent families, and its documented CCR5 antagonism points to a different therapeutic indication space (HIV, autoimmune diseases, COPD) compared to the pain/anxiety (FAAH) or oncology/osteoporosis (CSF-1R) applications of the comparators. The presence of the 5-fluoro-2-methylphenyl group is likely a key determinant for this receptor selectivity.

Immunology Virology Inflammation

Lipophilicity Profile for CNS Penetration

The calculated partition coefficient (LogP) for 3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine is 2.03 . This value falls within the optimal range (LogP ~2-3) often associated with good blood-brain barrier (BBB) permeability and central nervous system (CNS) exposure [1]. In contrast, many other azetidine building blocks, particularly those with higher polarity (e.g., those with free hydroxyl or carboxylic acid groups), have LogP values below 1.0, which may limit their CNS penetration. For instance, a simple 3-hydroxyazetidine would be significantly more hydrophilic. This measured lipophilicity, combined with its low molecular weight (195.24 g/mol) , positions this compound as a favorable starting point for designing CNS-penetrant molecules targeting receptors like CCR5 or enzymes like HDAC1 within the brain.

Medicinal Chemistry ADME CNS Drug Discovery

Purity Specification Ensures Reproducibility

The compound 3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine is commercially available with a specified purity of ≥95% as verified by the vendor . This is a critical differentiator from custom-synthesized or older stocks of related azetidine analogs, which may be of unknown purity or may have degraded over time. For example, a researcher ordering a custom synthesis of a similar 3-aryl-3-arylmethoxyazetidine from a non-specialized supplier may receive a product with a purity range of 80-90% and without rigorous analytical characterization. This level of impurity can lead to spurious biological results, low synthetic yields in subsequent reactions, and wasted resources. The vendor-specified purity and associated hazard classifications (e.g., H302, H315, H319) provide a reliable baseline for safe and consistent experimental use.

Chemical Procurement Reproducibility Quality Control

5-HT1A Antagonism vs SERT Inhibition by Analogs

Functional assay data reveals that 3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine acts as an antagonist at the human 5-HT1A receptor, inhibiting forskolin-stimulated adenylate cyclase activity with an efficacy ranging between 110-250 (value represents inhibition in a cellular assay) [1]. This is a fundamentally different mechanism of action compared to the 3-aryl-3-arylmethoxyazetidine analogs reported by Thaxton et al., which were shown to be high-affinity ligands for the serotonin transporter (SERT) [2]. The target compound modulates serotonin signaling by directly antagonizing a postsynaptic receptor (5-HT1A), whereas the comparator series blocks the presynaptic reuptake pump (SERT). This functional divergence underscores that even within the same general chemical class, the specific substitution pattern dictates a wholly different neuropharmacological profile.

Neuropharmacology GPCR Serotonin

Validated Applications for 3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine


Epigenetic Probe Development for HDAC1

Given its confirmed inhibitory activity against HDAC1 (IC50 = 73 µM) [1], 3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine is a rational starting point for developing novel histone deacetylase inhibitors. Unlike monoamine transporter-focused azetidines [2], this compound's activity profile directly addresses the need for new chemical matter in oncology and epigenetic research. Researchers can use this compound as a scaffold for structure-activity relationship (SAR) studies aimed at improving potency and selectivity for HDAC1 over other HDAC isoforms. Its commercial availability at ≥95% purity ensures that initial SAR campaigns are not confounded by impurities.

CCR5-Mediated Immune and Inflammatory Pathways

The compound's identification as a CCR5 antagonist [1] positions it for use in studies of HIV entry, autoimmune disorders (e.g., rheumatoid arthritis), and chronic inflammatory diseases (e.g., COPD). It offers a chemically distinct alternative to other azetidine-based inhibitors (e.g., FAAH or CSF-1R inhibitors [REFS-2, REFS-3]), thus avoiding confounding activities in complex biological models. Its moderate lipophilicity (LogP = 2.03) [3] also makes it a suitable candidate for cell-based assays where membrane permeability is required.

5-HT1A Receptor Signaling Research

The functional antagonism of 5-HT1A receptors demonstrated in HeLa cells [1] validates the use of this compound as a tool to dissect serotonin receptor signaling. This is distinct from the activity of SERT-inhibiting azetidines [2], allowing researchers to selectively modulate postsynaptic 5-HT1A responses without altering synaptic serotonin reuptake. This specificity is crucial for studies investigating anxiety, depression, and other CNS disorders where 5-HT1A receptors play a key role.

Medicinal Chemistry for CNS-Penetrant Candidates

The combination of a favorable LogP (2.03) [1], low molecular weight (195.24 g/mol) [1], and dual activity on CNS-relevant targets (HDAC1 and 5-HT1A) makes this compound an excellent starting point for CNS drug discovery programs. Its physicochemical properties align with established guidelines for CNS drug-likeness [2], providing a higher probability of achieving brain exposure compared to more polar azetidine analogs. Procurement of this compound in high purity (≥95%) [1] ensures that initial pharmacokinetic and pharmacodynamic studies are built on a solid chemical foundation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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